molecular formula C14H16N2O B2355174 N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide CAS No. 2411257-35-5

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide

Cat. No.: B2355174
CAS No.: 2411257-35-5
M. Wt: 228.295
InChI Key: FGNFNNQOUYYKRL-UHFFFAOYSA-N
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Description

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets in the body. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
  • N-Propyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
  • N-Ethyl-N-(1H-indol-3-ylmethyl)prop-2-enamide

Uniqueness

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide is unique due to its specific substitution pattern on the indole ring and the presence of the prop-2-enamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14(17)16(4-2)10-11-6-5-7-13-12(11)8-9-15-13/h3,5-9,15H,1,4,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNFNNQOUYYKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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